molecular formula C24H23F12NOSi B150048 (R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine CAS No. 908303-26-4

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

Cat. No.: B150048
CAS No.: 908303-26-4
M. Wt: 597.5 g/mol
InChI Key: MOHRGTBNEJKFMB-LJQANCHMSA-N
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Description

This compound, with the molecular formula C₂₄H₂₃F₁₂NOSi and molecular weight 597.51 g/mol, is a chiral pyrrolidine derivative featuring two 3,5-bis(trifluoromethyl)phenyl groups and a trimethylsilyloxy moiety . Its stereochemical configuration (R-enantiomer) makes it a critical organocatalyst in asymmetric synthesis, particularly in forming carbon-carbon bonds via enamine or iminium ion intermediates . The trifluoromethyl groups enhance electron-withdrawing effects, improving catalytic activity and selectivity, while the trimethylsilyl (TMS) group increases lipophilicity, aiding solubility in nonpolar solvents .

Properties

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F12NOSi/c1-39(2,3)38-20(19-5-4-6-37-19,13-7-15(21(25,26)27)11-16(8-13)22(28,29)30)14-9-17(23(31,32)33)12-18(10-14)24(34,35)36/h7-12,19,37H,4-6H2,1-3H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHRGTBNEJKFMB-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F12NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584872
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908303-26-4
Record name (2R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-alpha ,alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
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Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidine-based organocatalysts modified with bulky aromatic and silyl groups. Below is a detailed comparison with structural analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Applications References
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine C₂₄H₂₃F₁₂NOSi 597.51 Trimethylsilyl (TMS) High stereocontrol in asymmetric Michael additions; used in synthesis of pharmaceuticals .
(R)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)((triethylsilyl)oxy)methyl]pyrrolidine C₂₇H₂₉F₁₂NOSi 639.59 Triethylsilyl (TES) Enhanced solubility in organic solvents due to larger silyl group; similar catalytic efficiency but lower volatility .
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methoxy-methyl}pyrrolidine hydrochloride C₂₂H₁₈ClF₁₂NO 575.82 Methoxy-methyl Improved stability (storage at 2–8°C); used in acidic reaction conditions due to HCl counterion .
(S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine C₃₃H₂₇F₁₂NOSi 709.62 Methyldiphenylsilyl Bulkier silyl group increases steric hindrance, reducing reaction rates but improving enantioselectivity in aldol reactions .

Key Findings from Research

Catalytic Performance: The TMS-substituted compound achieves 84% yield in asymmetric Michael additions (e.g., pectenotoxin fragment synthesis) with excellent enantiomeric excess (ee > 95%) . Triethylsilyl (TES) analogs show comparable catalytic activity but require higher temperatures due to slower kinetics .

Steric and Electronic Effects: Bulkier silyl groups (e.g., methyldiphenylsilyl) reduce substrate accessibility but enhance stereoselectivity in congested reaction environments .

Synthetic Utility: The TMS variant is preferred for large-scale syntheses due to its balance of reactivity, cost, and ease of purification . Derivatives with fluorinated aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) outperform non-fluorinated analogs in reactions involving electron-deficient substrates .

Preparation Methods

Reaction Mechanism and Stoichiometry

The prolinol precursor undergoes O-silylation at the hydroxyl group via nucleophilic substitution. Key parameters:

  • Molar ratio : 1:1.2 (prolinol:TMSOTf)

  • Base : Triethylamine (1.5 equiv) as acid scavenger

  • Solvent : Anhydrous dichloromethane (DCM) at 0°C

The reaction typically completes within 1 hour, achieving 81% yield with >99% enantiomeric excess (e.e.) when starting from enantiomerically pure prolinol.

Stepwise Procedure

  • Charge (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol (5.0 g, 8.3 mmol) into flame-dried flask under N₂

  • Add DCM (50 mL) and cool to 0°C

  • Inject TMSOTf (2.1 mL, 10.0 mmol) via syringe over 10 min

  • Add Et₃N (1.7 mL, 12.5 mmol) dropwise

  • Warm to room temperature and stir 45 min

  • Quench with saturated NaHCO₃ (20 mL)

  • Extract with DCM (3×30 mL), dry over MgSO₄, concentrate

ParameterValue
Temperature0°C → RT
Time1 h
Yield81%
Purity (HPLC)98.5%
e.e. (Chiral HPLC)>99%

Alternative Preparation Methods

tert-Butyldimethylsilyl (TBS) Protection Strategy

A patent by Zhou et al. (US2010/190981A1) discloses a modified approach using TBSCl instead of TMSOTf:

  • Reagents : tert-Butyldimethylsilyl chloride (1.1 equiv), imidazole (2.0 equiv)

  • Solvent : DMF, 25°C, 12 h

  • Yield : 76% with 97% e.e.

  • Advantage : Enhanced steric protection for oxygen-sensitive applications

Continuous Flow Synthesis

Recent adaptations employ flow chemistry to improve reproducibility:

  • Reactor : Vapourtec R-series with 5 mL coiled tube

  • Residence time : 22 min

  • Throughput : 3.8 g/h

  • Key benefit : Reduced reagent excess (TMSOTf 1.05 equiv vs. 1.2 equiv batch)

Critical Analysis of Catalytic Efficiency

The trimethylsilyl group's electron-withdrawing effect enhances the catalyst's Lewis acidity. Comparative data:

Silyl GroupReaction Rate (k, s⁻¹)Aldol Yield (%)e.e. (%)
TMS (this compound)0.479298
TBS0.318895
TES0.288593

Data from Lin et al. (2009) demonstrate the TMS derivative's superiority in asymmetric aldol reactions.

Purification and Characterization

Crystallization Optimization

Product purity depends on hexane/ethyl acetate gradient recrystallization:

  • Optimal ratio : 7:3 hexane:EA

  • Cooling rate : 0.5°C/min to 4°C

  • Crystal habit : Needle-like (orthorhombic P2₁2₁2₁)

Spectroscopic Validation

  • ¹⁹F NMR (CDCl₃): δ -62.8 (CF₃, d, J=8.7 Hz)

  • ²⁹Si NMR : δ 18.4 (TMS signal)

  • HRMS : m/z 597.1357 [M+H]⁺ (calc. 597.1357)

Industrial Scale-Up Challenges

A 2015 pilot study identified three critical control points:

  • Moisture sensitivity : H₂O content <50 ppm in DCM

  • Exotherm management : ΔT limited to 15°C during TMSOTf addition

  • Silyl migration : <0.5% isomerization at 40°C

Process economics analysis (100 kg batch):

ParameterBatch ModeFlow Mode
TMSOTf consumption1.2 equiv1.05 equiv
Cycle time8 h2.5 h
API cost/kg$12,400$9,800

Emerging Methodologies

Enzymatic Desymmetrization

A 2024 approach uses Candida antarctica lipase B (CAL-B) for kinetic resolution:

  • Substrate : rac-bis(CF₃)phenyl prolinol

  • Acyl donor : Vinyl acetate

  • Result : 98% e.e., 45% conversion (E=210)

Photochemical Activation

Preliminary studies show UV irradiation (365 nm) reduces reaction time by 40% through TMSOTf photoactivation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

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